
1,3-Dicloro-6-fluoro-7-metoxiisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from halogenated benzenes or acetophenones. For instance, the synthesis of various 1,4-dihydro-6-fluoro-7-substituted isoquinoline derivatives from 1,2,3,4-tetrafluoro benzene has been reported . Another study describes the synthesis of chloro and bromo derivatives of isoquinoline using multistep sequences starting from methoxyacetophenones . These methods often involve nucleophilic substitution, condensation, and other common organic reactions.
Molecular Structure Analysis
The molecular structure and conformation of halogenated isoquinolines can significantly differ based on the halogen atoms present. For example, the crystal structures of chloro and bromo phenyl derivatives of tetrahydroisoquinoline show nearly identical packing in the lattice, while fluorine derivatives display unique interactions such as C-F...F, C-H...F, and C-F...π interactions . These interactions can influence the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Halogenated isoquinolines can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The presence of halogen atoms can make these compounds reactive towards nucleophiles, allowing for further functionalization. Additionally, the reactivity can be exploited in biological systems, as some of these compounds have shown the ability to inhibit enzymes like DNA gyrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated isoquinolines are influenced by the nature and position of the substituents. The introduction of halogen atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. For example, the presence of a methoxy group can increase the electron density on the aromatic system, potentially affecting the compound's reactivity . The crystal structure analysis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, reveals an orthorhombic system with specific molecular dimensions, indicating solid-state properties that could influence solubility and stability .
Aplicaciones Científicas De Investigación
Síntesis Química
“1,3-Dicloro-6-fluoro-7-metoxiisoquinolina” se utiliza a menudo como material de partida o intermedio en la síntesis de compuestos químicos más complejos . Su estructura única lo convierte en un componente valioso en una variedad de vías sintéticas.
Investigación Farmacéutica
Las isoquinolinas fluoradas, como “this compound”, han atraído una atención generalizada como componentes importantes de los productos farmacéuticos . Exhiben características únicas como actividades biológicas que las hacen valiosas en el desarrollo de nuevos fármacos .
Ciencia de Materiales
En el campo de la ciencia de materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales. Sus propiedades físicas y químicas únicas podrían contribuir a la creación de materiales con características novedosas .
Cromatografía
“this compound” podría utilizarse como estándar o trazador en estudios cromatográficos. Su tiempo de retención distintivo puede ayudar en la identificación y cuantificación de otros compuestos en una mezcla .
Química Analítica
En química analítica, “this compound” podría utilizarse como reactivo o sonda debido a su reactividad única. También podría utilizarse en el desarrollo de nuevos métodos analíticos .
Ciencia Agrícola
Si bien no hay evidencia directa de que “this compound” se use en la ciencia agrícola, las isoquinolinas fluoradas se han utilizado en la síntesis de productos para la protección de cultivos . Por lo tanto, es posible que este compuesto también tenga aplicaciones en este campo.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1,3-dichloro-6-fluoro-7-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-8-4-6-5(2-7(8)13)3-9(11)14-10(6)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQEFVARMURER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(N=C(C2=C1)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

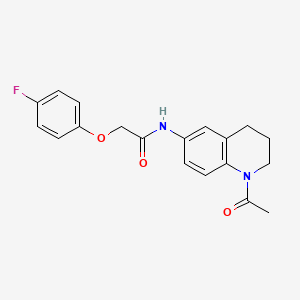
![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

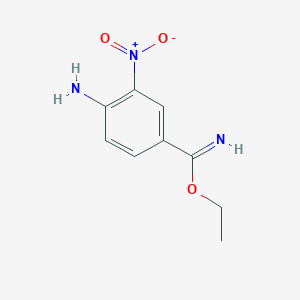
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)
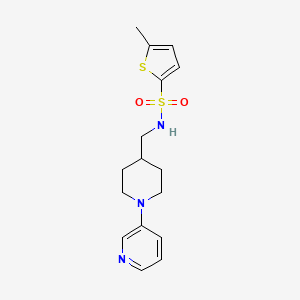
![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)
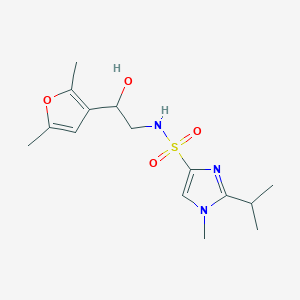


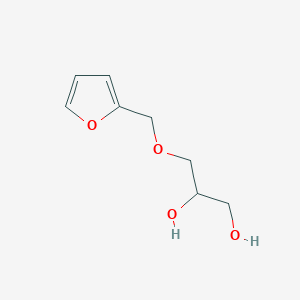
![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)
![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)